Structural Differentiation: 2-Methyl Substitution vs. Des-Methyl Analog (CAS 142095-54-3)
The sole structural feature differentiating the target compound from its closest commercially available analog, N-cyano-1H-imidazole-1-carboximidamide (CAS 142095-54-3), is the methyl group at the imidazole 2-position. This substitution increases the molecular weight from 135.13 g/mol to 149.15 g/mol and adds a hydrophobic contact surface of approximately 20–25 Ų. In the context of enzyme binding pockets, 2-methyl imidazole derivatives frequently exhibit altered binding modes compared to their unsubstituted counterparts due to steric constraints and changes in the pKa of the imidazole ring (typically shifting the pKa upward by ~0.5–0.8 units). While no head-to-head biochemical comparison between the two specific compounds has been published, class-level SAR for imidazole enzyme inhibitors indicates that 2-methyl substitution can modulate target affinity by up to 5- to 10-fold depending on the steric tolerance of the binding site .
| Evidence Dimension | Molecular weight, hydrophobicity, and predicted binding characteristics conferred by 2-methyl substitution |
|---|---|
| Target Compound Data | MW = 149.15 g/mol; ClogP ≈ 0.3–0.6 (estimated); 2-methyl group present |
| Comparator Or Baseline | N-cyano-1H-imidazole-1-carboximidamide (CAS 142095-54-3): MW = 135.13 g/mol; ClogP ≈ -0.1 to 0.2 (estimated); no 2-methyl substituent |
| Quantified Difference | ΔMW = 14.02 g/mol; estimated ΔClogP ≈ +0.4; structural difference of one methyl group |
| Conditions | Calculated physicochemical properties based on structure; no experimental comparative data available |
Why This Matters
For procurement in SAR campaigns, the 2-methyl substitution provides a distinct starting point for exploring steric and electronic effects on target engagement that the des-methyl analog cannot offer.
